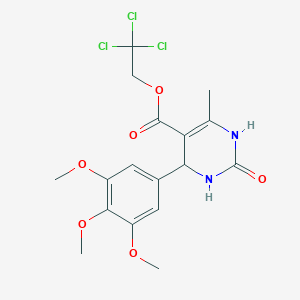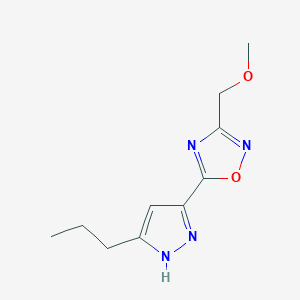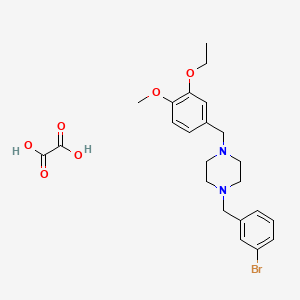![molecular formula C24H20O3 B5055604 7-[(2-methyl-1-naphthyl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5055604.png)
7-[(2-methyl-1-naphthyl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-methyl-1-naphthyl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that belongs to the class of compounds known as cannabinoids. Cannabinoids are naturally occurring compounds found in the cannabis plant, and they have been extensively studied due to their potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 7-[(2-methyl-1-naphthyl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it is believed to act on the endocannabinoid system in the body. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in regulating various physiological processes, such as pain sensation, inflammation, and mood. This compound is believed to interact with the CB1 and CB2 receptors in the endocannabinoid system, which can modulate the activity of various neurotransmitters and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-[(2-methyl-1-naphthyl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified to a high degree of purity. This makes it easier to study its effects in vitro and in vivo. One limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 7-[(2-methyl-1-naphthyl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One direction is to study its effects on other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to study its effects on the immune system, as it has been shown to have anti-inflammatory properties. Additionally, further research is needed to understand its mechanism of action and to develop more potent and selective analogs for therapeutic use.
Méthodes De Synthèse
7-[(2-methyl-1-naphthyl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized through a multistep process that involves the coupling of a naphthalene derivative with a cyclopentadienone derivative. The synthesis method has been optimized to improve the yield and purity of the final product, and it has been reported in several scientific publications.
Applications De Recherche Scientifique
7-[(2-methyl-1-naphthyl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties in preclinical studies. It has also been studied for its potential to treat various neurological disorders, such as epilepsy, multiple sclerosis, and Parkinson's disease.
Propriétés
IUPAC Name |
7-[(2-methylnaphthalen-1-yl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-15-9-10-16-5-2-3-6-18(16)22(15)14-26-17-11-12-20-19-7-4-8-21(19)24(25)27-23(20)13-17/h2-3,5-6,9-13H,4,7-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRGQZPFEMVEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=CC4=C(C=C3)C5=C(CCC5)C(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5055538.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-chlorophenyl)urea](/img/structure/B5055548.png)
![4-benzyl-1-{3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5055551.png)
![1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B5055553.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5055560.png)
![2,5,7-trimethylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate](/img/structure/B5055563.png)
![2-[4-(hexyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5055570.png)

![butyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5055582.png)

![5-(3-methoxybenzyl)-1-methyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5055592.png)

![N-phenyl-3-[(tetrahydro-2-furanylmethyl)amino]-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B5055621.png)
